molecular formula C18H24FN3O4 B12162779 Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate

Cat. No.: B12162779
M. Wt: 365.4 g/mol
InChI Key: JRMGRCDLJBZWFH-UHFFFAOYSA-N
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Description

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a fluorophenyl-substituted pyrrolidinone moiety. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of a fluorophenyl-substituted pyrrolidinone with tert-butyl carbamate under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate and may require the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like cesium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as DMSO or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products .

Scientific Research Applications

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler compound with similar protective group properties.

    Fluorophenyl-substituted pyrrolidinones: Compounds with similar structural features but different functional groups.

    N-Boc-protected amines: Compounds used in similar synthetic applications.

Uniqueness

Tert-butyl [2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate is unique due to its combination of a fluorophenyl group and a pyrrolidinone moiety, which imparts specific chemical and biological properties. This makes it particularly valuable in the synthesis of complex pharmaceuticals and biologically active molecules .

Properties

Molecular Formula

C18H24FN3O4

Molecular Weight

365.4 g/mol

IUPAC Name

tert-butyl N-[2-[[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C18H24FN3O4/c1-18(2,3)26-17(25)21-9-8-20-16(24)12-10-15(23)22(11-12)14-6-4-13(19)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,20,24)(H,21,25)

InChI Key

JRMGRCDLJBZWFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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